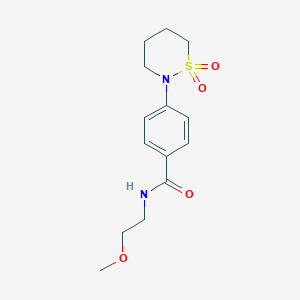

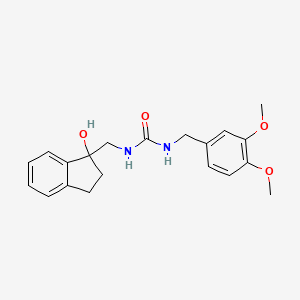

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives and related compounds often involves complex reactions that can include ring expansion, N-alkylation, and aminolysis. For instance, a novel series of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized starting from ultrasonic mediated N-alkylation of sodium saccharin, followed by ring expansion and hydrazinolysis (Zia-ur-Rehman et al., 2009). These methods highlight the complex steps often involved in synthesizing benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of benzene rings, amide groups, and in some cases, additional functional groups that influence their chemical behavior. X-ray diffraction and density functional theory (DFT) calculations are commonly used to analyze the molecular structure, revealing details about the crystalline structure, bond lengths, and angles (Demir et al., 2015). These analyses provide insights into the compound's stability and reactivity.

Scientific Research Applications

Synthesis and Biological Activity

Research in the field of medicinal chemistry has led to the synthesis of various benzamide and benzoxazinone derivatives due to their significant biological activities. For instance, novel compounds synthesized from visnaginone and khellinone demonstrated anti-inflammatory and analgesic properties, suggesting potential therapeutic applications (A. Abu‐Hashem et al., 2020). Similarly, benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine derivatives were synthesized and evaluated for their anticancer activities against various cancer cell lines, indicating the potential for developing new anticancer agents (A. Kamal et al., 2011).

Antimicrobial and Nematocidal Activities

The search for new antimicrobial agents has also led to the synthesis of novel 1,2,4-triazole derivatives with significant antimicrobial activities. These compounds were synthesized from ester ethoxycarbonylhydrazones and primary amines, showcasing the potential for new antimicrobial drug development (H. Bektaş et al., 2007). Furthermore, novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and demonstrated good nematocidal activity, suggesting their use as lead compounds for nematicide development (Dan Liu et al., 2022).

Allelochemical Properties and Plant Defense

Research on benzoxazinones, compounds structurally related to "4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)benzamide," has highlighted their role in plant defense mechanisms. These compounds, produced by certain Gramineae plants, exhibit phytotoxic, antimicrobial, and insecticidal properties, playing a significant role in plant allelopathy and resistance to pathogens (F. A. Macias et al., 2006).

properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(2-methoxyethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-20-10-8-15-14(17)12-4-6-13(7-5-12)16-9-2-3-11-21(16,18)19/h4-7H,2-3,8-11H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKZTKWRNUQRHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491852.png)

![N-Naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B2491853.png)

![6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2491863.png)

![4,7-Dimethyl-2-(3-methylbutyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2491866.png)

![(E)-3-(2-chlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2491870.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2491872.png)

![4-Amino-6-methyl-3-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2491874.png)